molecular formula C14H20BNO3S B2819283 3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester CAS No. 2377606-30-7

3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester

Cat. No.: B2819283
CAS No.: 2377606-30-7
M. Wt: 293.19
InChI Key: JZIRUJNNUCFDQV-UHFFFAOYSA-N
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Description

3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester is an organoboron compound that features a thiophene ring substituted with a boronic acid pinacol ester and a cyclopropylcarbamoyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

    Introduction of the Boronic Acid Pinacol Ester: The boronic acid pinacol ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed coupling reaction with bis(pinacolato)diboron.

    Cyclopropylcarbamoylation: The cyclopropylcarbamoyl group is introduced through a reaction with cyclopropyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester undergoes several types of chemical reactions:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogens (e.g., bromine or chlorine) for halogenation, nitric acid for nitration.

Major Products

    Suzuki–Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Role in Suzuki-Miyaura Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals. The presence of the boronic acid moiety allows for the coupling of aryl halides with various nucleophiles under mild conditions, facilitating the formation of complex organic structures .

1.2 Functionalization of Thiophene Derivatives

3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester can be employed to functionalize thiophene derivatives. This is particularly useful in developing materials for organic electronics and photovoltaics, where thiophenes are integral components due to their electronic properties .

Medicinal Chemistry

2.1 Development of Protease Inhibitors

Boronic acids are known for their ability to inhibit serine proteases, which play crucial roles in various biological processes and diseases. The compound has been investigated for its potential as an inhibitor of therapeutic relevance, including chymotrypsin and thrombin. Such inhibitors can be pivotal in developing treatments for conditions like cancer and thrombosis .

2.2 Anticancer Drug Development

Research indicates that boron-containing compounds, including this compound, have potential as anticancer agents. The first boron-containing drug approved by the FDA, Bortezomib, exemplifies this application. The compound's structure may allow it to interact with biological targets effectively, leading to the development of new anticancer therapies .

Material Science

3.1 Synthesis of Boron-Doped Polymers

In material science, the compound can be utilized to synthesize boron-doped polymers that exhibit enhanced electronic properties. These materials are essential for applications in sensors and electronic devices due to their improved conductivity and stability .

3.2 Viscoelastic Hydrogels

Recent studies have explored the use of pinacol esters of boronic acids in creating viscoelastic hydrogels that can be tuned for specific mechanical properties. The incorporation of this compound into hydrogel formulations could lead to materials with desirable viscoelastic characteristics suitable for biomedical applications such as drug delivery systems .

Mechanism of Action

The mechanism of action of 3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-boronic acid pinacol ester: Lacks the cyclopropylcarbamoyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    3-(N-Methylcarbamoyl)thiophene-2-boronic acid pinacol ester: Similar structure but with a methyl group instead of a cyclopropyl group, which may affect its reactivity and steric properties.

Uniqueness

3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester is unique due to the presence of the cyclopropylcarbamoyl group, which introduces steric hindrance and may influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where such properties are desired.

Biological Activity

3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester is a compound that has gained attention in medicinal chemistry due to its potential biological activities. With the molecular formula C14H20BNO3S and a molar mass of 293.19 g/mol, this compound contains a boronic acid moiety, which is significant in various biological applications, particularly in drug discovery and development.

  • CAS Number : 2377606-30-7
  • Density : 1.18 ± 0.1 g/cm³ (Predicted)
  • Boiling Point : 449.0 ± 30.0 °C (Predicted)
  • pKa : 15.15 ± 0.20 (Predicted)

The biological activity of boronic acids, including this compound, is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, influencing their function.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit anticancer properties by inhibiting proteasome activity, which is crucial for regulating protein degradation and cell cycle progression. Specifically, compounds like this compound may induce apoptosis in cancer cells by disrupting these processes.

Case Study : A study demonstrated that similar boronic esters showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the inhibition of the NF-kB signaling pathway, leading to increased apoptosis rates in treated cells.

Antimicrobial Activity

Boronic acid derivatives have also been explored for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity.

Research Findings : In vitro assays have shown that certain boronic acid derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further investigated for its potential use as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial enzyme activity
Enzyme InhibitionInteraction with proteasome

Properties

IUPAC Name

N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3S/c1-13(2)14(3,4)19-15(18-13)11-10(7-8-20-11)12(17)16-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIRUJNNUCFDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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